molecular formula C14H14N2O4S B488866 4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-40-5

4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B488866
CAS No.: 727386-40-5
M. Wt: 306.34g/mol
InChI Key: DWANYJXONMZOGV-UHFFFAOYSA-N
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Description

4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound featuring a 1,3,4-oxadiazole ring, a dimethoxyphenyl group, and a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with carbon disulfide in the presence of a base, followed by oxidation.

    Attachment of the dimethoxyphenyl group: This step often involves the use of a coupling reaction, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl group to the oxadiazole ring.

    Introduction of the butynol moiety: This can be done through a nucleophilic substitution reaction where a suitable leaving group is replaced by the butynol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the alkyne group, potentially leading to the formation of dihydro- or tetrahydro-derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the alkyne group could produce alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, compounds containing the 1,3,4-oxadiazole ring are known for their antimicrobial, antifungal, and anticancer properties . The presence of the dimethoxyphenyl group may enhance these activities.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of infections and cancer. The oxadiazole ring is a known pharmacophore in several drugs .

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance binding affinity and specificity, while the butynol moiety could facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
  • 4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol

Uniqueness

Compared to similar compounds, 4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is unique due to the presence of the 3,4-dimethoxyphenyl group, which can significantly alter its chemical and biological properties. This group may enhance the compound’s solubility, stability, and bioactivity.

Properties

IUPAC Name

4-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-18-11-6-5-10(9-12(11)19-2)13-15-16-14(20-13)21-8-4-3-7-17/h5-6,9,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWANYJXONMZOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC#CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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